N-[(4-methylphenyl)methyl]cyclopentanecarboxamide
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Overview
Description
N-[(4-methylphenyl)methyl]cyclopentanecarboxamide: is an organic compound with the molecular formula C14H19NO It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(4-methylphenyl)methyl]cyclopentanecarboxamide can undergo oxidation reactions, particularly at the methyl group on the benzyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of N-(4-methylbenzyl)cyclopentylamine.
Substitution: Formation of 4-bromo-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide.
Scientific Research Applications
Chemistry: N-[(4-methylphenyl)methyl]cyclopentanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its amide functionality and aromatic ring system are key features that can interact with biological targets, making it a candidate for drug development.
Industry: The compound is also used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]cyclopentanecarboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to a desired therapeutic effect.
Comparison with Similar Compounds
- N-(3-methylbenzyl)cyclopentanecarboxamide
- N-(4-methylbenzyl)cyclohexanecarboxamide
- N-(4-methylbenzyl)cyclopropanecarboxamide
Comparison:
- N-(3-methylbenzyl)cyclopentanecarboxamide: Similar structure but with the methyl group in the meta position, which can affect its reactivity and interaction with biological targets.
- N-(4-methylbenzyl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, leading to differences in steric hindrance and conformational flexibility.
- N-(4-methylbenzyl)cyclopropanecarboxamide: Contains a cyclopropane ring, which introduces significant ring strain and alters its chemical properties.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-12(9-7-11)10-15-14(16)13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,15,16) |
InChI Key |
ABOHAZFZTUGION-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCC2 |
solubility |
27.5 [ug/mL] |
Origin of Product |
United States |
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